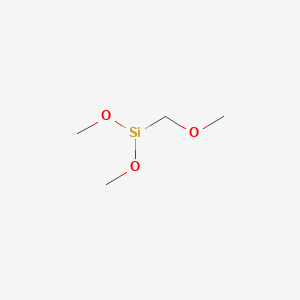
Methoxymethyldimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxymethyldimethoxysilane is an organosilicon compound with the chemical formula C4H12O3Si. It is a colorless to pale yellow liquid with a density of 1.032 g/cm³ and a boiling point of approximately 83.7°C . This compound is commonly used as a crosslinking agent and adhesive in silicone rubber and as an associative reagent in organic synthesis .
準備方法
Methoxymethyldimethoxysilane is typically synthesized through the condensation reaction of silanols (such as trimethoxysilane) with alkyl iodides (such as iodomethane) under basic conditions . Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Methoxymethyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and other silicon-containing compounds.
Reduction: It can be reduced to form simpler silanes.
Common reagents used in these reactions include copper hydride catalysts for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methoxymethyldimethoxysilane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biological surfaces to enhance biocompatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent bonding properties
作用機序
The mechanism of action of methoxymethyldimethoxysilane involves its ability to form strong covalent bonds with various substrates. This is achieved through the hydrolysis of the methoxy groups, leading to the formation of silanols, which can then condense with other silanols or hydroxyl groups on surfaces . This process enhances the adhesive and crosslinking properties of the compound.
類似化合物との比較
Methoxymethyldimethoxysilane can be compared with other organosilicon compounds such as:
Dimethyldiethoxysilane: Similar in structure but with ethoxy groups instead of methoxy groups.
Trimethoxysilane: Contains three methoxy groups and is used in the synthesis of various silicon-containing compounds.
This compound is unique due to its specific combination of methoxy and methoxymethyl groups, which provide distinct reactivity and application properties compared to other similar compounds.
生物活性
Methoxymethyldimethoxysilane (MMDS) is a silane compound that has garnered attention for its potential biological activities. This article explores the biological activity of MMDS, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by its unique silane structure, which includes methoxy groups that enhance its reactivity and solubility in various environments. Understanding these properties is crucial for evaluating its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈O₄Si |
| Molecular Weight | 178.30 g/mol |
| Boiling Point | 154 °C |
| Solubility | Soluble in organic solvents, partially soluble in water |
The biological activity of MMDS can be attributed to its ability to interact with biological systems at the molecular level. The methoxy groups facilitate hydrolysis, leading to the formation of silanols, which can influence cellular processes.
- Cell Adhesion : MMDS has been shown to enhance cell adhesion properties in various cell types, making it a potential candidate for tissue engineering applications.
- Antimicrobial Properties : Research indicates that silanes, including MMDS, exhibit antimicrobial activity against a range of pathogens, potentially due to their ability to disrupt microbial membranes.
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances its application in targeted drug delivery systems.
Case Studies
Several studies have investigated the biological effects of MMDS and related compounds:
- Study on Cell Adhesion : A study demonstrated that surfaces treated with MMDS showed increased adhesion of fibroblast cells compared to untreated controls. This suggests its utility in enhancing biocompatibility in medical devices .
- Antimicrobial Activity Assessment : In vitro tests revealed that MMDS exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as a coating material for implants .
- Drug Delivery Applications : Research highlighted the efficacy of MMDS in improving the release profile of encapsulated drugs in polymer matrices, showcasing its role in enhancing therapeutic outcomes .
Toxicology and Safety Profile
While the biological activity of MMDS is promising, understanding its safety profile is essential for practical applications. Preliminary toxicological assessments indicate that MMDS has low acute toxicity; however, further studies are needed to evaluate long-term exposure effects and potential cytotoxicity.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (Rat) | No observable adverse effect level (NOAEL) at 1000 mg/kg |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Moderate irritation observed |
特性
CAS番号 |
1353001-41-8 |
|---|---|
分子式 |
C4H11O3Si |
分子量 |
135.21 g/mol |
InChI |
InChI=1S/C4H11O3Si/c1-5-4-8(6-2)7-3/h4H2,1-3H3 |
InChIキー |
PGPQUJRBSCYGEU-UHFFFAOYSA-N |
正規SMILES |
COC[Si](OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















